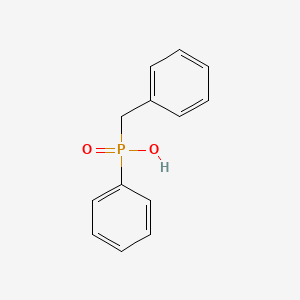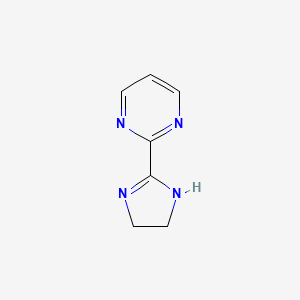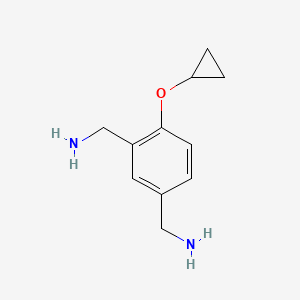![molecular formula C9H4F3NO3 B14804004 5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid CAS No. 944907-32-8](/img/structure/B14804004.png)
5-(Trifluoromethyl)benzo[D]oxazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is a chemical compound with the molecular formula C9H4F3NO3 and a molecular weight of 231.13 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a trifluoromethyl group at the 5-position and a carboxylic acid group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2-aminophenol with trifluoroacetic acid and a suitable carboxylating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzoxazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity with target proteins .
Vergleich Mit ähnlichen Verbindungen
2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)-, ethyl ester: This compound is an ester derivative with similar chemical properties but different solubility and reactivity profiles.
Fluazifop: A selective herbicide with a trifluoromethyl group, used in agricultural applications.
Uniqueness: 2-Benzoxazolecarboxylic acid, 5-(trifluoromethyl)- is unique due to its combination of a benzoxazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
944907-32-8 |
|---|---|
Molekularformel |
C9H4F3NO3 |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
5-(trifluoromethyl)-1,3-benzoxazole-2-carboxylic acid |
InChI |
InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15) |
InChI-Schlüssel |
QDDXBQNQDLOQCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-ium-1-yl]phenyl]-2,5-diethylphospholan-1-ium;rhodium;trifluoromethanesulfonate](/img/structure/B14803922.png)
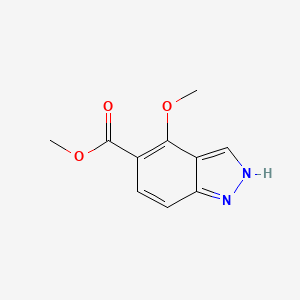
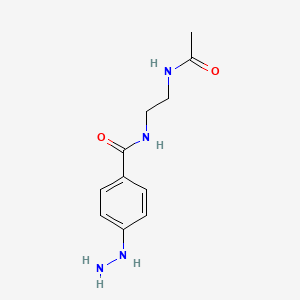
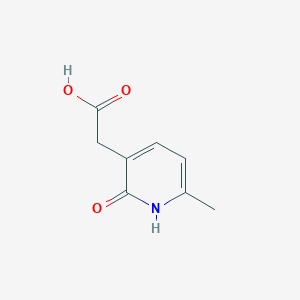
![(2S)-2-(Diethoxyphosphoryl)-2-methyl-3-((((3-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)propyl)carbamoyl)oxy)methyl)-3,4-dihydro-2H-pyrrole 1-oxide](/img/structure/B14803937.png)
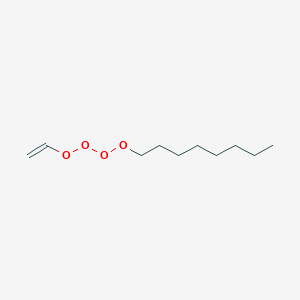

![Benzene, 1-(chloromethyl)-3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14803957.png)
![2-(2,4-dibromophenoxy)-N'-[(2E)-4-methylpentan-2-ylidene]acetohydrazide](/img/structure/B14803959.png)
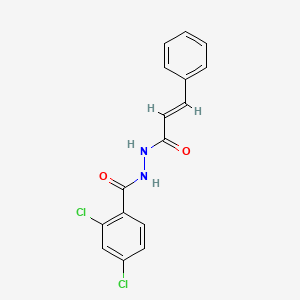
![N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]-4-methoxy-2-nitroaniline](/img/structure/B14803970.png)
